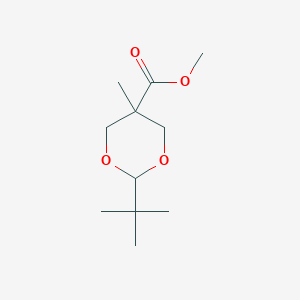
Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the dioxane ring, along with a carboxylate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl alcohol with a suitable dioxane derivative in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high yields and product purity.
化学反応の分析
Types of Reactions
Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The tert-butyl and methyl groups may influence the compound’s reactivity and interaction with enzymes or other biological molecules.
類似化合物との比較
Similar Compounds
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2-tert-butyl-5-ethyl-1,3-dioxane-5-carboxylate: Similar structure but has an ethyl group instead of a methyl group.
Methyl 2-tert-butyl-5-methyl-1,3-dioxane-4-carboxylate: Similar structure but the carboxylate group is at the 4-position instead of the 5-position.
Uniqueness
Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups, along with the carboxylate ester, provides a distinct set of properties that can be leveraged in various applications.
特性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3 |
InChIキー |
SIPIGCWUSDTOCI-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



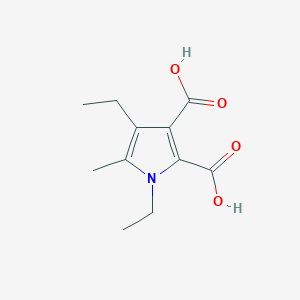
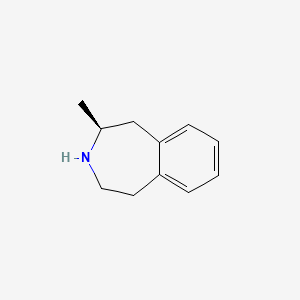
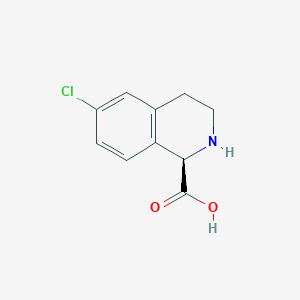

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

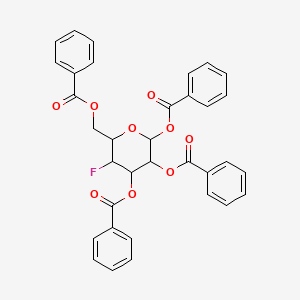
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
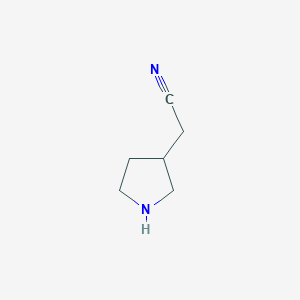

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)

